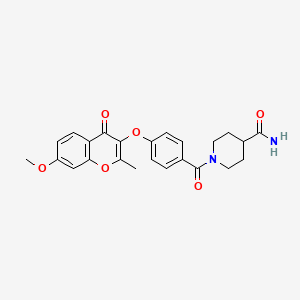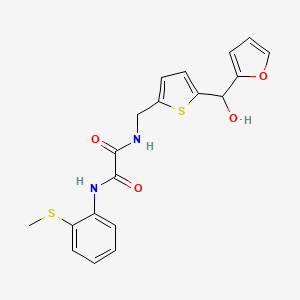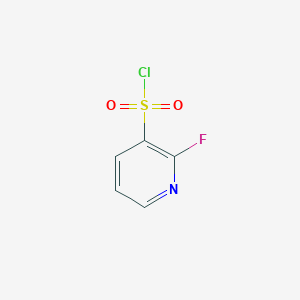
3-Fluoro-2-(iodomethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(iodomethyl)oxolane is a chemical compound with the molecular formula C5H8FIO and a molecular weight of 230.02 . Its IUPAC name is 3-fluoro-2-(iodomethyl)tetrahydrofuran .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2-(iodomethyl)oxolane is 1S/C5H8FIO/c6-4-1-2-8-5(4)3-7/h4-5H,1-3H2 . This indicates that the molecule contains a five-membered ring structure (tetrahydrofuran), with a fluorine atom and an iodomethyl group attached to different carbon atoms in the ring.Applications De Recherche Scientifique
Fluorinated Compounds in Drug Discovery
Fluorinated compounds, such as those derived from trifluoromethylthiolation reactions, play a crucial role in pharmaceutical research. The trifluoromethylthio group (CF3S-) is recognized for its high lipophilicity and strong electron-withdrawing properties, which can enhance a drug molecule's cell-membrane permeability and chemical and metabolic stability. This makes fluorinated compounds invaluable in the design of lead compounds for new drug discovery (Shao et al., 2015).
Hypervalent Iodine Chemistry in Organic Synthesis
Hypervalent iodine compounds, including those with fluorine atoms, are widely used in organic synthesis for various selective oxidative transformations of complex organic molecules. Their oxidizing properties, combined with environmental friendliness and commercial availability, make them popular choices for synthetic applications. The chemistry of polyvalent iodine has seen explosive development since the early 1990s, demonstrating its versatility in creating new molecular structures (Zhdankin & Stang, 2008).
Fluorocyclization in Organic Synthesis
Electrochemical fluorocyclization of N-Allylcarboxamides to 2-Oxazolines using hypervalent iodine mediators is a resource-saving protocol that demonstrates the role of fluorine in the synthesis of complex organic structures. This method allows for the application of various substrates, offering a sustainable alternative to conventional reagent-based pathways and highlighting the importance of fluorine in medicinal chemistry (Haupt et al., 2019).
Propriétés
IUPAC Name |
3-fluoro-2-(iodomethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FIO/c6-4-1-2-8-5(4)3-7/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENPANUFEIQEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1F)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2707356.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2707358.png)

![2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid](/img/structure/B2707360.png)

![1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2707363.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)
![(E)-N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707366.png)
![Ethyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2707373.png)
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2707375.png)
